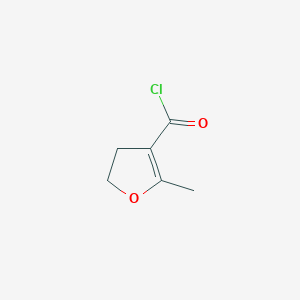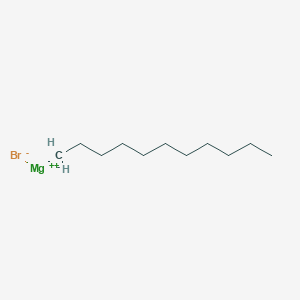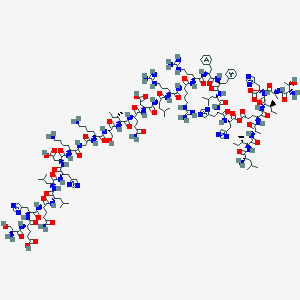![molecular formula C20H20N4O4 B054934 3-(2-aminoethyl)-7-[3-(2-aminoethyl)-4,5-dihydroxy-1H-indol-7-yl]-1H-indole-4,5-dione CAS No. 118230-89-0](/img/structure/B54934.png)
3-(2-aminoethyl)-7-[3-(2-aminoethyl)-4,5-dihydroxy-1H-indol-7-yl]-1H-indole-4,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-aminoethyl)-7-[3-(2-aminoethyl)-4,5-dihydroxy-1H-indol-7-yl]-1H-indole-4,5-dione, commonly known as Dihydroxyindole-2-carboxylic acid (DHICA), is a naturally occurring melanin precursor. DHICA has been found to have various biochemical and physiological effects and has been used in scientific research applications.
Mecanismo De Acción
3-(2-aminoethyl)-7-[3-(2-aminoethyl)-4,5-dihydroxy-1H-indol-7-yl]-1H-indole-4,5-dione acts as a substrate for tyrosinase, which is an enzyme involved in the production of melanin. Tyrosinase oxidizes 3-(2-aminoethyl)-7-[3-(2-aminoethyl)-4,5-dihydroxy-1H-indol-7-yl]-1H-indole-4,5-dione to form indolequinone, which is then converted to melanin through a series of enzymatic reactions. 3-(2-aminoethyl)-7-[3-(2-aminoethyl)-4,5-dihydroxy-1H-indol-7-yl]-1H-indole-4,5-dione has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Efectos Bioquímicos Y Fisiológicos
3-(2-aminoethyl)-7-[3-(2-aminoethyl)-4,5-dihydroxy-1H-indol-7-yl]-1H-indole-4,5-dione has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS) and to protect cells from oxidative damage. 3-(2-aminoethyl)-7-[3-(2-aminoethyl)-4,5-dihydroxy-1H-indol-7-yl]-1H-indole-4,5-dione has also been found to have anti-inflammatory effects and to inhibit the production of pro-inflammatory cytokines. Additionally, 3-(2-aminoethyl)-7-[3-(2-aminoethyl)-4,5-dihydroxy-1H-indol-7-yl]-1H-indole-4,5-dione has been found to have an inhibitory effect on tyrosinase activity, which may be useful in the treatment of hyperpigmentation disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2-aminoethyl)-7-[3-(2-aminoethyl)-4,5-dihydroxy-1H-indol-7-yl]-1H-indole-4,5-dione has several advantages for use in lab experiments. It is a naturally occurring compound and can be easily synthesized from L-DOPA using tyrosinase. 3-(2-aminoethyl)-7-[3-(2-aminoethyl)-4,5-dihydroxy-1H-indol-7-yl]-1H-indole-4,5-dione is also stable and can be stored for long periods of time. However, 3-(2-aminoethyl)-7-[3-(2-aminoethyl)-4,5-dihydroxy-1H-indol-7-yl]-1H-indole-4,5-dione has some limitations for lab experiments. It is prone to oxidation and can form quinones, which can interfere with experimental results. 3-(2-aminoethyl)-7-[3-(2-aminoethyl)-4,5-dihydroxy-1H-indol-7-yl]-1H-indole-4,5-dione is also insoluble in water, which can make it difficult to dissolve in aqueous solutions.
Direcciones Futuras
There are several future directions for research on 3-(2-aminoethyl)-7-[3-(2-aminoethyl)-4,5-dihydroxy-1H-indol-7-yl]-1H-indole-4,5-dione. One area of research is the development of 3-(2-aminoethyl)-7-[3-(2-aminoethyl)-4,5-dihydroxy-1H-indol-7-yl]-1H-indole-4,5-dione-based therapies for the treatment of hyperpigmentation disorders. 3-(2-aminoethyl)-7-[3-(2-aminoethyl)-4,5-dihydroxy-1H-indol-7-yl]-1H-indole-4,5-dione has been found to have an inhibitory effect on tyrosinase activity, which may be useful in the treatment of conditions such as melasma and post-inflammatory hyperpigmentation. Another area of research is the potential use of 3-(2-aminoethyl)-7-[3-(2-aminoethyl)-4,5-dihydroxy-1H-indol-7-yl]-1H-indole-4,5-dione as a neuroprotective agent in the treatment of Parkinson's disease. 3-(2-aminoethyl)-7-[3-(2-aminoethyl)-4,5-dihydroxy-1H-indol-7-yl]-1H-indole-4,5-dione has been found to have antioxidant and anti-inflammatory properties, which may help to protect neurons from damage. Finally, 3-(2-aminoethyl)-7-[3-(2-aminoethyl)-4,5-dihydroxy-1H-indol-7-yl]-1H-indole-4,5-dione may have potential applications in the field of materials science, as it has been found to have self-assembly properties and may be useful in the development of nanomaterials.
Métodos De Síntesis
3-(2-aminoethyl)-7-[3-(2-aminoethyl)-4,5-dihydroxy-1H-indol-7-yl]-1H-indole-4,5-dione can be synthesized through the oxidation of L-3,4-dihydroxyphenylalanine (L-DOPA) using tyrosinase. The reaction involves the hydroxylation of L-DOPA to form dopaquinone, which is then converted to 3-(2-aminoethyl)-7-[3-(2-aminoethyl)-4,5-dihydroxy-1H-indol-7-yl]-1H-indole-4,5-dione through the addition of ammonia.
Aplicaciones Científicas De Investigación
3-(2-aminoethyl)-7-[3-(2-aminoethyl)-4,5-dihydroxy-1H-indol-7-yl]-1H-indole-4,5-dione has been used in various scientific research applications, including the study of melanogenesis, the process by which melanin is produced. Melanin is a pigment that gives color to the skin, hair, and eyes and is involved in protecting the skin from UV radiation. 3-(2-aminoethyl)-7-[3-(2-aminoethyl)-4,5-dihydroxy-1H-indol-7-yl]-1H-indole-4,5-dione has also been studied for its potential use in the treatment of Parkinson's disease, as it has been found to have neuroprotective properties.
Propiedades
Número CAS |
118230-89-0 |
|---|---|
Nombre del producto |
3-(2-aminoethyl)-7-[3-(2-aminoethyl)-4,5-dihydroxy-1H-indol-7-yl]-1H-indole-4,5-dione |
Fórmula molecular |
C20H20N4O4 |
Peso molecular |
380.4 g/mol |
Nombre IUPAC |
3-(2-aminoethyl)-7-[3-(2-aminoethyl)-4,5-dihydroxy-1H-indol-7-yl]-1H-indole-4,5-dione |
InChI |
InChI=1S/C20H20N4O4/c21-3-1-9-7-23-17-11(5-13(25)19(27)15(9)17)12-6-14(26)20(28)16-10(2-4-22)8-24-18(12)16/h5-8,23-25,27H,1-4,21-22H2 |
Clave InChI |
ZYVCIMDTILIYIQ-UHFFFAOYSA-N |
SMILES |
C1=C(C2=C(C(=CN2)CCN)C(=C1O)O)C3=CC(=O)C(=O)C4=C3NC=C4CCN |
SMILES canónico |
C1=C(C2=C(C(=CN2)CCN)C(=C1O)O)C3=CC(=O)C(=O)C4=C3NC=C4CCN |
Sinónimos |
7,7'-bis-(5-hydroxytryptamine-4-one) 7,7'-HTO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



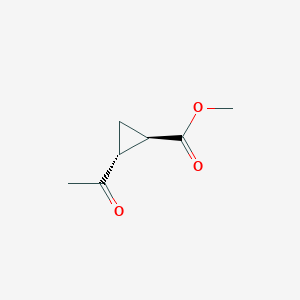
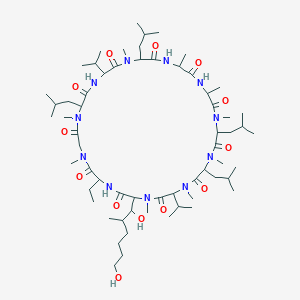
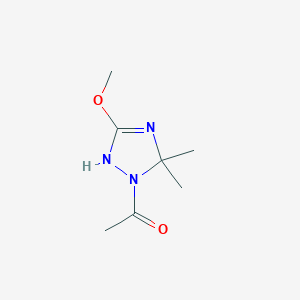
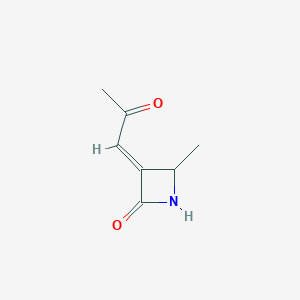
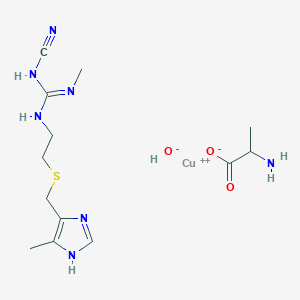
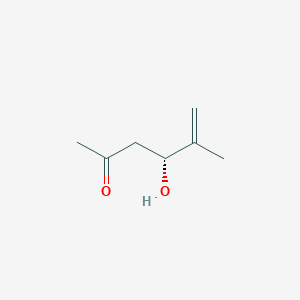
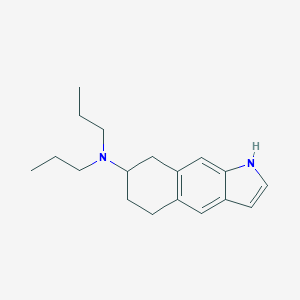
![4-[2-Bromo-1-(4-hydroxyphenyl)-2-phenylethyl]phenol](/img/structure/B54864.png)
![(2S,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde](/img/structure/B54867.png)


